L-Fuculose 1-phosphate
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Overview
Description
L-fuculose 1-phosphate is the 1-O-phospho derivative of L-fuculose. It derives from a L-fuculose. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Structural and Catalytic Studies
Crystal Structure Analysis : L-Fuculose 1-phosphate aldolase (FucA) from various organisms, including Antarctic yeast and thermophilic bacteria, has been crystallized for detailed structural analysis. These studies reveal the enzyme's architecture, essential for its function in catalyzing the cleavage of this compound into dihydroxyacetone phosphate and L-lactaldehyde. These structural insights are critical for understanding the enzyme's psychrophilic attributes and catalytic mechanism (Jaafar et al., 2016), (Jeyakanthan et al., 2005).
Mutagenesis and Mechanism of Action : Mutagenesis studies have been conducted to understand the catalytic action of FucA. These studies involve modifying active site residues and observing changes in catalytic rates and product distributions, leading to insights into the enzyme's binding site and catalytic mechanism (Joerger et al., 2000).
Applications in Chiral Synthesis
Enzymatic Biocatalysis : FucA is recognized as a useful biocatalyst in chiral synthesis. Its ability to catalyze the reversible cleavage of this compound is leveraged in synthesizing specific glycosyltransferase inhibitors and other biologically significant compounds (Mitchell et al., 2001), (Espelt et al., 2005).
Synthesis of L-Fucose Analogs : Using enzymes like this compound aldolase and L-fucose ketol isomerase, researchers have developed methods for synthesizing L-fucose analogs. These analogs have potential applications in various fields, including medicine and agriculture (Fessner et al., 2000).
Biotechnological Advances
- Production and Stability Studies : Research on the expression and stability of recombinant FucA in E. coli highlights the enzyme's potential in industrial applications. Studies focus on optimizing expression conditions and examining factors like temperature and pH that affect the enzyme's activity and stability (Durany et al., 2004), (Sans et al., 2012).
Properties
Molecular Formula |
C6H13O8P |
---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5+,6-/m0/s1 |
InChI Key |
KNYGWWDTPGSEPD-LFRDXLMFSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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